molecular formula C15H10ClFN4O3 B602086 N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine CAS No. 179552-74-0

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Cat. No. B602086
M. Wt: 348.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .

Scientific Research Applications

  • Synthesis and Anti-tumor Activities of Novel Diazole 4-Aminoquinazoline Derivatives : This study involves the synthesis of diazole 4-aminoquinazoline derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, and their anti-tumor activities against various cancer cell lines. Certain derivatives exhibited high inhibitory activities against PC-3 cells, demonstrating their potential as anti-cancer agents (Liao Wen-j, 2015).

  • Synthesis and Evaluation of Novel F-18 Labeled 4-Aminoquinazoline Derivatives : This research synthesized and evaluated novel F-18 labeled 4-aminoquinazoline derivatives for potential use in positron emission tomography (PET) imaging for tumor detection. The study suggests that these derivatives, including N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, exhibit favorable characteristics for tumor imaging (Chen et al., 2012).

  • Synthesis of Anti-tumor Activities of Novel 4-Aminoquinazoline Derivatives : This study also focused on the synthesis of 4-aminoquinazoline derivatives and their preliminary bioassay tests, which showed activities against Bcap-37 cell proliferation, highlighting their potential in anti-cancer treatments (W. Li, 2015).

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives : This research explored the antibacterial properties of 8-nitrofluoroquinolone derivatives, which include compounds structurally related to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, indicating potential in antibacterial applications (Al-Hiari et al., 2007).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEKKVCWODTGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

Synthesis routes and methods

Procedure details

(3-Chloro-4-fluoro-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine was suspended in 100 ml methanol and 2 ml 50% NaOH in water was added and the mixture was heated at 70° C. for 2 hours. The mixture was then poured into water and stirred vigorously for 30 minutes, then filtered and washed with water and dried under vacuum at 60° C. overnight to give 7.2 g of (3-Chloro-4-fluoro-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine.
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